4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPMOXMBVVOPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864057-87-3 | |
| Record name | 4-[(azetidin-3-yl)methyl]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.
Attachment to Pyridine: The azetidine ring is then attached to the pyridine moiety via a methylene bridge. This step often involves nucleophilic substitution reactions where the azetidine precursor reacts with a pyridine derivative.
Industrial Production Methods: In industrial settings, the production of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in controlled environments.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride form can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced forms of the azetidine or pyridine rings.
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Chemical Reactivity: The presence of the azetidine ring and pyridine moiety allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₉H₁₄Cl₂N₂
- Molecular Weight : 221.13 g/mol
- CAS Number : 1864057-87-3
- Structure : Features a pyridine ring connected to a 4-membered azetidine ring via a methyl group, with two hydrochloride counterions .
- Storage : Requires storage at 2–8°C under inert atmosphere, indicating sensitivity to moisture or oxidation .
- Applications : Used as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, particularly for its ability to modulate steric and electronic properties in target interactions .
Comparison with Structurally Similar Compounds
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Molecular Formula : C₉H₁₃N₃·2HCl
- Molecular Weight : 236.14 g/mol
- CAS Number : 1193388-05-4
- Key Differences :
- Ring Size : Contains a 5-membered pyrrolidine ring instead of a 4-membered azetidine.
- Substituents : An amine group is attached to the pyridine ring, unlike the methyl-azetidine linkage in the target compound.
- Implications : The larger pyrrolidine ring may enhance conformational flexibility but reduce steric hindrance compared to azetidine. This could influence binding kinetics in receptor-ligand interactions .
4-(Azetidin-3-yloxy)pyridine Dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₂O
- Molecular Weight : 223.1 g/mol
- CAS Number : 1251922-58-3
- Key Differences: Linkage: An oxygen atom bridges the azetidine and pyridine rings instead of a methyl group. Applications: The oxygen atom could serve as a hydrogen-bond acceptor, making it useful in designing inhibitors targeting enzymes with polar active sites .
4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate
- Molecular Formula : C₁₀H₁₈Cl₂N₂O₂
- Molecular Weight : 269.17 g/mol
- Key Differences: Ring Structure: Contains a 6-membered piperidine ring with a hydroxyl group, contrasting with the smaller azetidine. Applications: The hydroxyl group may facilitate interactions with metal ions or acidic residues in biological targets .
Pharmacological and Physicochemical Comparisons
Levocetirizine Dihydrochloride (CAS 130018-87-0)
- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Molecular Weight : 461.81 g/mol
- Key Differences :
Pyridoxamine Dihydrochloride (CAS 524-36-7)
- Molecular Formula : C₈H₁₂N₂O₂·2HCl
- Molecular Weight : 297.18 g/mol
- Key Differences: Functional Groups: Contains hydroxymethyl and aminomethyl groups on the pyridine ring, making it a vitamin B6 analog. Applications: Used in metabolic studies and as a therapeutic agent for diabetic complications, contrasting with the target compound’s role as a synthetic scaffold .
Structural and Functional Implications
| Parameter | 4-(Azetidin-3-ylmethyl)pyridine Dihydrochloride | 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride | 4-(Azetidin-3-yloxy)pyridine Dihydrochloride |
|---|---|---|---|
| Ring Size | 4-membered azetidine | 5-membered pyrrolidine | 4-membered azetidine |
| Linkage | Methyl | Amine | Ether (oxygen) |
| Molecular Weight (g/mol) | 221.13 | 236.14 | 223.1 |
| Key Functional Groups | Azetidine, pyridine | Pyrrolidine, amine | Azetidine, ether |
| Potential Applications | Scaffold for drug discovery | Ligand optimization | Enzyme inhibition |
Biological Activity
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride is characterized by a pyridine ring substituted with an azetidine moiety. The molecular formula and structural characteristics suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride can be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds in the azetidine class have been shown to inhibit bacterial cell wall synthesis, suggesting that this compound may exhibit similar antibacterial properties by disrupting peptidoglycan synthesis.
- Enzyme Inhibition : Studies indicate that azetidine derivatives can act as inhibitors of various enzymes, including monoacylglycerol lipase (MAGL), which is involved in lipid metabolism. This inhibition could have implications for conditions such as obesity and pain management .
Pharmacological Studies
Recent research has demonstrated the pharmacological potential of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride through various studies:
- Anticancer Activity : In vitro studies have shown that azetidine derivatives can induce apoptosis in cancer cells. The specific pathways involved include the modulation of cell cycle progression and induction of oxidative stress .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells .
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, showing promise in reducing pain responses without significant side effects typically associated with opioid analgesics .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the effectiveness of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, supporting its potential use as an antibiotic agent.
- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, the compound was found to significantly reduce cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent .
- Neurodegenerative Disease Models : Research utilizing models of Alzheimer's disease revealed that treatment with this compound reduced amyloid-beta plaque formation and improved cognitive function in treated animals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
